Azimexon

Description

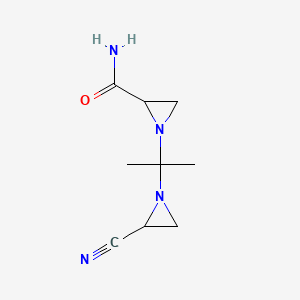

Structure

3D Structure

Properties

CAS No. |

64118-86-1 |

|---|---|

Molecular Formula |

C9H14N4O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-[2-(2-cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide |

InChI |

InChI=1S/C9H14N4O/c1-9(2,12-4-6(12)3-10)13-5-7(13)8(11)14/h6-7H,4-5H2,1-2H3,(H2,11,14) |

InChI Key |

RPZOFMHRRHHDPZ-UHFFFAOYSA-N |

SMILES |

CC(C)(N1CC1C#N)N2CC2C(=O)N |

Canonical SMILES |

CC(C)(N1CC1C#N)N2CC2C(=O)N |

Other CAS No. |

64118-86-1 |

Synonyms |

2-(2-cyanaziridinyl-(1))-2-(2-carbamoylaziridinyl-(1))propane azimexon azimexone BM 12531 BM-12531 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Azimexon

Established Synthetic Pathways for Azimexon (e.g., from 2-cyanoaziridine)

This compound was prepared by treating acetone (B3395972) with 2-cyanoaziridine and aziridine-2-carboxamide. ingentaconnect.com This indicates a synthetic route involving the condensation of these precursors.

Ring-Opening and Cyclization Reactions in this compound Synthesis

While specific detailed mechanisms for this compound synthesis are not extensively described in the provided snippets, the synthesis of related aziridine-2-carboxylic acid derivatives often involves cyclization of open-chain precursors or ring-opening reactions of existing aziridines. nih.gov For instance, aziridine-2-carboxylic acid derivatives can be synthesized via the cyclization of serine or threonine analogs. Ring-opening reactions of aziridines with various nucleophiles, such as thiols, have also been studied and provide insights into designing synthetic routes.

Stereoselective Synthesis Approaches to this compound and Analogs

Stereoselective synthesis approaches are important for obtaining specific enantiomers of chiral compounds like this compound analogs. For related cyanoaziridines such as Imexon (B1684660), the two enantiomers were prepared using chiral chromatography. ingentaconnect.comnih.gov Aziridination reactions, which are key in synthesizing aziridine-2-carbonyl compounds, can be performed with high stereoselectivity. mdpi.comsemanticscholar.org Asymmetric synthesis of aziridines can be achieved using chiral Brønsted acid catalysts, yielding enantiopure products. Organocatalytic methods have also been developed for enantioselective desymmetrization of aziridines. researchgate.net

Development of Novel Synthetic Approaches for this compound Derivatives

Novel synthetic approaches for aziridine (B145994) derivatives, including potential this compound analogs, are continuously being developed. These often involve various methodologies to construct the aziridine ring or modify existing aziridine structures. nih.gov

Mechanochemical Synthesis Techniques Applied to this compound Analogs

While the provided information does not specifically detail mechanochemical synthesis of this compound, mechanochemistry has been explored for the synthesis of various organic compounds, including heterocycles. Solvent-free synthesis of three-membered heterocycles, which could potentially include aziridine analogs, has been demonstrated using efficient strategies like grinding mixtures of reactants. dokumen.pubnih.gov

Catalytic Methodologies in this compound Synthesis

Catalytic methodologies play a significant role in the synthesis of aziridines and their derivatives. Various catalytic systems, including metal catalysts and organocatalysts, are employed for aziridination reactions. mdpi.comsemanticscholar.orgdokumen.pub For example, Lewis acid catalysts like BF₃·OEt₂ have been used in ring expansion reactions of N-acylaziridines. researchgate.netnih.gov Organocatalytic variations of aziridination reactions using catalysts like pyridinium (B92312) salts have also been reported, demonstrating good yields and stereoselectivity. mdpi.comsemanticscholar.org

Derivatization Strategies for this compound Analogs

Derivatization strategies for this compound and its analogs involve modifying the basic aziridine structure to create compounds with potentially altered properties. This can include introducing different substituents onto the aziridine ring or the attached functional groups. For instance, novel 2-cyanoaziridines have been synthesized by treating 2-cyanoaziridine with various isocyanates, yielding acylated 1-carboxamide (B11826670) derivatives. ingentaconnect.com Modification of aziridine-2-carboxylic acid derivatives for ester and amide bond formation has been achieved using coupling reagents like DCC and EDC. academie-sciences.fr The synthesis of substituted amides of aziridine-2-carboxylic acid has also been demonstrated using activated acylimidodicarbonate, which reacts with various amines. academie-sciences.fr

Structural Modifications for Enhanced Research Utility

Research into the structural properties of this compound has included crystal structure analysis to understand its conformation in the solid state, aiming to establish potential structure-function relationships. cancerhistoryproject.com Based on its structure, it has been suggested that this compound may have the capacity to alkylate DNA, a property relevant to its biological interactions. cancerhistoryproject.com

While the available information does not provide specific details on deliberate structural modifications of this compound undertaken explicitly to enhance its utility in research (e.g., for probing binding sites, improving detection methods, or altering pharmacokinetic properties for study), the broader field of aziridine chemistry involves the synthesis of numerous substituted aziridine derivatives. semanticscholar.orgnih.govmdpi.commdpi.com These general methods for introducing various functional groups or modifying the aziridine core could, in principle, be applied to this compound to create analogs for structure-activity relationship studies or to incorporate tags for research purposes. However, specific examples of such modifications applied to this compound for enhanced research utility are not detailed in the examined literature.

Synthesis of Labeled this compound for Research Tracing

General strategies for synthesizing labeled organic compounds, including cyclic structures, often involve incorporating isotopes such as tritium (B154650) (), carbon-14 (B1195169) (), sulfur-35 (B81441) (), or iodine-125 (B85253) () into the molecule. epo.orggoogle.comgoogleapis.comgoogleapis.com These labeling efforts can be achieved through various chemical synthesis routes, where an atom in the precursor molecule is replaced by its isotopic counterpart during the synthesis process. Enzymatic methods have also been explored for labeling certain compounds, sometimes offering advantages in yield compared to chemical synthesis for specific molecules. researchgate.net Although these general labeling strategies exist, the specific application of these methods for the synthesis of labeled this compound for research tracing is not detailed in the provided information.

Molecular and Cellular Mechanisms of Azimexon Action

Investigation of Azimexon's Molecular Targets

The molecular targets of this compound have been a subject of investigation to understand its biological effects.

Proposed Interactions with Nucleic Acids (e.g., DNA Alkylation Hypotheses)

This compound is an aziridine-containing compound, and aziridines are structurally similar to alkylating agents, which are known to alkylate DNA. aacrjournals.org Early suggestions proposed that this compound might alkylate DNA. nih.govnih.gov However, studies using piperidine-catalyzed shearing have indicated that this compound has no significant DNA alkylation activity. aacrjournals.org Despite this, some structural work on this compound has suggested that it might crosslink with DNA through its two reactive groups, with end-to-end distances between the two ends of the molecule being similar to intrastrand distances in the DNA double helix. nih.gov Further studies are considered necessary to determine the possible modes of crosslinking. nih.gov The presence of a 2-cyano group in this compound and related compounds has been suggested to reduce the reactivity required for DNA alkylation. nih.govmdpi.com

Modulation of Cellular Thiols and Oxidative Stress Pathways by this compound

Research indicates that this compound and related cyanoaziridines typically react with thiols, such as cysteine, leading to their depletion and subsequently allowing the accumulation of reactive oxygen species (ROS). nih.govmdpi.comingentaconnect.com Cellular thiols, particularly glutathione (B108866) (GSH), are crucial components of the cellular response to oxidative stress, acting as a significant antioxidant pool. aacrjournals.orguzh.chdntb.gov.uacapes.gov.br Studies have shown that this compound can decrease cellular stores of glutathione and increase reactive oxygen species in certain cell lines at varying concentrations. aacrjournals.orgdntb.gov.ua Significant GSH depletion has been demonstrated at higher concentrations of a related compound, imexon (B1684660), in some chemotherapy-sensitive cell lines. aacrjournals.orgdntb.gov.ua However, in other cell lines, including chemotherapy-resistant ones, significant ROS production and thiol depletion were observed only at higher concentrations and did not always correlate with apoptosis. uzh.chdntb.gov.ua While high concentrations of a related compound have been reported to induce oxidative damage with GSH depletion, significant cytotoxicity has been observed at lower concentrations, suggesting that apoptosis may not always be dependent on ROS production and thiol depletion. aacrjournals.orguzh.chdntb.gov.ua

Data on the effect of a related compound (imexon) on intracellular reduced GSH levels in different myeloma cell lines is presented below:

| Cell Line Type | Intracellular Reduced GSH Levels after Imexon Exposure | Correlation with Apoptosis |

| Chemotherapy-sensitive | Significant depletion at high concentrations | Reported at high conc. |

| Chemotherapy-resistant | Marginal decrease at high concentrations | Not always correlated |

| Dexamethasone-resistant | No significant decline | Not always correlated |

This compound's Influence on Intracellular Signaling Cascades

This compound's effects extend to influencing intracellular signaling pathways.

Impact on Signal Transduction Pathways (e.g., immune cell signaling)

Signal transduction pathways are crucial for transmitting signals through a cell, often involving a cascade of molecular events initiated by the binding of ligands to receptors. khanacademy.orgwikipedia.org These pathways regulate various cellular processes, including growth, proliferation, metabolism, and immune responses. wikipedia.orgnih.gov Immune cell signaling involves complex interactions and pathways that ensure the body's response to pathogens and other threats. qiagen.comcellsignal.comnih.govnih.govcellsignal.com While the specific impact of this compound on various signal transduction pathways is not extensively detailed in the provided results, its classification as an immunomodulator suggests an influence on pathways involved in immune cell activation and response. nih.govnih.govnih.govnih.govdovepress.commdpi.comcimap.res.inmdpi.com Immunomodulators can work by enhancing immune cells or blocking pathogens, and their mechanisms can involve influencing immune cell signaling. slideshare.net Some studies broadly mention this compound in the context of inhibiting signal transduction. researchgate.net

Immunomodulatory Mechanisms of this compound at the Cellular Level

This compound is recognized as an immunostimulant and has demonstrated immunomodulatory effects at the cellular level. nih.govnih.govnih.govnih.govmdpi.comcimap.res.inmdpi.com Its immunomodulatory properties have been investigated in various models. In mice, this compound has been shown to potentiate antibody responses to both thymus-dependent and thymus-independent antigens and enhance delayed-type hypersensitivity reactions. nih.gov It has also been observed to activate macrophages, rendering them cytostatic for tumor cells, although it depressed antibody-dependent cellular cytotoxicity (ADCC) activity of spleen cells. nih.gov The activation of macrophages by this compound required several days to develop. nih.gov In cancer patients, this compound has been reported to increase blood active T rosettes and the T4/T8 ratio. nih.govnih.gov These effects highlight this compound's ability to influence key components of the immune system, including B cell-mediated antibody production, T cell responses, and macrophage activity.

Modulation of T Lymphocyte Transformation in In Vitro Systems

Studies have indicated that this compound enhances T lymphocyte transformation in in vitro systems nih.govnih.gov. T lymphocyte transformation, often assessed by proliferative responses to mitogens or antigens, is a critical step in the adaptive immune response. While the direct mechanisms by which this compound promotes this transformation in vitro are not fully elucidated in the provided information, its observed effect suggests an influence on the signaling pathways or metabolic processes that drive lymphocyte proliferation and activation. Related findings in cancer patients treated with this compound have shown an increase in blood active T rosettes and an increased T4/T8 ratio, indicating a modulation of T cell subsets in a clinical setting nih.govnih.gov.

Effects on Phagocytic Activity of Immune Cells

This compound has been shown to increase the phagocytic activity of immune cells nih.govnih.gov. Phagocytosis, the process by which cells engulf solid particles, is a fundamental mechanism of the innate immune system, primarily carried out by professional phagocytes such as monocytes and macrophages nih.govnih.gov. This process is essential for clearing pathogens, cellular debris, and foreign materials nih.govfrontiersin.org. The enhancement of phagocytosis by this compound was observed in experiments using mouse peritoneal cells and latex particles nih.gov. This finding suggests that this compound can augment the capacity of these immune cells to internalize targets, potentially contributing to enhanced host defense mechanisms.

Detailed research findings regarding the quantitative effects of this compound on T lymphocyte transformation and phagocytic activity, as described in the search results, can be summarized as follows:

| Immune Cell Type | In Vitro Effect | Observation Context | Source |

| T Lymphocytes | Enhanced transformation | In vitro systems | nih.govnih.gov |

| Phagocytic Cells | Increased phagocytosis | Mouse peritoneal cells + latex particles | nih.gov |

| T Lymphocytes (in vivo, related) | Increased active T rosettes | Cancer patients | nih.govnih.gov |

| T Lymphocytes (in vivo, related) | Increased T4/T8 ratio | Cancer patients | nih.govnih.gov |

Influence on Cytokine and Chemokine Production Profiles

Cytokines and chemokines are crucial signaling molecules that regulate immune responses, influencing the migration, activation, and differentiation of immune cells nih.govclevelandclinic.orgthermofisher.com. They are produced by various immune cell types, including T cells and macrophages nih.govthermofisher.com. While the search results highlight the general importance of cytokines and chemokines in immune function, specific research findings detailing this compound's direct influence on the production profiles of various cytokines and chemokines were not extensively detailed. Further research would be required to fully understand how this compound modulates the complex network of cytokine and chemokine signaling.

This compound's Role in Immune Cell Activation and Differentiation

This compound's demonstrated ability to enhance T lymphocyte transformation and increase phagocytic activity points to a role in promoting immune cell activation and potentially influencing differentiation pathways nih.govnih.gov. Immune cell activation is a prerequisite for initiating effective adaptive and innate immune responses, while differentiation allows immune cells to acquire specialized functions nih.govfrontiersin.orgcusabio.comtechnologynetworks.com. As an immunostimulant, this compound appears to contribute to the heightened state of readiness and activity in certain immune cell populations nih.govnih.gov. The precise molecular pathways and signals through which this compound drives these processes, beyond the suggested DNA alkylation nih.govnih.gov, warrant further investigation.

This compound's Effects on Cellular Energetics and Metabolism in Model Systems

Cellular energetics and metabolism are fundamental to immune cell function, providing the necessary energy and building blocks for activation, proliferation, and effector functions frontiersin.orgnih.govnih.govmdpi.com. Immune cells undergo significant metabolic reprogramming upon activation to meet their increased energy demands nih.govmdpi.com. Mitochondria play a central role in regulating immune cell metabolism and signaling nih.gov. While the importance of cellular energetics in immune responses is well-established, specific research findings detailing this compound's direct effects on cellular energetics and metabolism in model systems were not extensively detailed in the provided search results. Understanding how this compound might influence metabolic pathways, such as glycolysis or oxidative phosphorylation, could provide further insights into its immunomodulatory mechanisms.

Preclinical Biological Activity and Mechanistic Insights of Azimexon in Model Systems

Investigation of Azimexon's Influence on Cellular Processes In Vitro

In vitro studies have been instrumental in elucidating the cellular mechanisms through which this compound exerts its biological effects. These investigations have focused on its impact on cell growth, survival, and its interaction with the immune system at a cellular level.

This compound has demonstrated significant antiproliferative activity across a range of cell types, a characteristic that has been extensively evaluated in both established cancer cell lines and primary cell cultures derived directly from patients.

This compound, also known by its developmental name Imexon (B1684660), has shown potent antiproliferative and cytotoxic effects against various human cancer cell lines. Research indicates that its activity is both concentration- and time-dependent nih.govnih.gov. The compound is particularly effective against hematologic malignancies. For instance, in studies involving B-cell lymphomas and various myeloma cell lines (including those resistant to multiple drugs), the concentration of this compound that resulted in a 50% inhibition of growth (IC50) was consistently in the range of 3 to 10 µg/mL nih.gov.

Further studies have detailed this inhibitory action. A brief, 1-hour exposure of lymphoma cells to this compound at concentrations of 50-100 µg/mL was sufficient to cause over 95% growth inhibition in the subsequent 48 to 72 hours nih.gov. In human pancreatic carcinoma cell (PCC) lines, this compound induced apoptosis in a manner dependent on both concentration and time, with a mean IC50 for growth inhibition of 200 µM after a 48-hour exposure nih.gov. This cytotoxic activity is linked to the compound's ability to block cell cycle progression and selectively inhibit protein synthesis within the initial 24 to 48 hours of exposure in lymphoma and myeloma cells nih.gov.

Interactive Data Table: In Vitro Antiproliferative Activity of this compound in Oncological Cell Lines

| Cell Line Type | Effective Concentration | Observed Effect | Citation |

|---|---|---|---|

| B-Cell Lymphoma | 3-10 µg/mL | 50% inhibition of growth (IC50) | nih.gov |

| Multiple Myeloma | 3-10 µg/mL | 50% inhibition of growth (IC50) | nih.gov |

| Lymphoma | 50-100 µg/mL (1 hr exposure) | >95% inhibition after 48-72 hrs | nih.gov |

| Human Pancreatic Carcinoma | 64-358 µM (48 hr exposure) | Mean IC50 of 200 µM | nih.gov |

| Dexamethasone-Resistant Myeloma | 80–160 µM (48 hr incubation) | Significant cytotoxicity | aacrjournals.org |

The antitumor activity of this compound has also been confirmed in primary cells isolated directly from patients. In studies using fresh human tumor cells, this compound demonstrated significant inhibitory effects on malignant cells from biopsy specimens. Specifically, it inhibited the growth of four out of seven fresh lymphoma samples and 11 out of 16 fresh myeloma samples to less than 40% of the control growth nih.gov. These findings in primary cultures, which more closely represent the in vivo tumor environment, corroborate the results from established cell lines and underscore the potential of this compound in treating lymphoid malignancies nih.gov.

The primary mechanism behind this compound's cytotoxicity in cancer cells is the induction of programmed cell death, or apoptosis aacrjournals.orgresearchgate.net. This process is initiated through an increase in intracellular reactive oxygen species (ROS) nih.govresearchgate.net.

In human pancreatic cancer cells, this compound treatment leads to an accumulation of ROS, a loss of mitochondrial membrane potential, and subsequent cell cycle arrest in the G2 phase nih.govresearchgate.net. This cascade of events culminates in the activation of key executioner proteins in the apoptotic pathway. Specifically, studies have detected the activation of caspases 3, 8, and 9 in pancreatic cancer cells following exposure to the compound nih.gov.

Research in multiple myeloma cell lines has further detailed this mechanistic pathway. The induction of apoptosis by this compound in these cells is dependent on both time and concentration aacrjournals.org. The process is regulated by changes in the ratio of the Bcl-2 family proteins, specifically a pro-apoptotic shift in the bcl-2:bax ratio, and is critically dependent on the activation of caspase-8 aacrjournals.org. Further investigation confirmed that imexon-induced apoptosis in myeloma cells could be blocked by a caspase-8 inhibitor, while a caspase-9 inhibitor only resulted in partial inhibition aacrjournals.org. This points to the extrinsic, or death receptor-mediated, pathway as a key initiator of apoptosis, which then engages the intrinsic, or mitochondrial, pathway through caspase-9 and ultimately converges on the executioner caspase-3 nih.govaacrjournals.org.

Beyond its direct antitumor effects, this compound is recognized as a synthetic immunoadjuvant, capable of modulating immune responses at the cellular level nih.govnih.gov. It has been shown to influence the function of key immune cells, including lymphocytes and macrophages nih.govnih.gov.

Studies have demonstrated that this compound can act on delayed-type hypersensitivity (DTH) reactions and affect lymphocyte responsiveness nih.gov. In in vitro experiments, while not directly mitogenic itself, this compound potentiates the proliferative effects of phytohemagglutinin on human peripheral blood lymphocytes. It also enhances the proliferation of guinea pig peritoneal macrophages in response to lymphokines. Furthermore, this compound activates macrophages, rendering them cytostatic against tumor cells nih.gov. These findings indicate that both T-lymphocytes and macrophages are cellular targets of this compound's immunomodulatory action nih.gov.

While information on this compound's direct role in the process of antigen retention by follicular dendritic cells is not detailed in the available research, its ability to modulate B cell responses is evident through its impact on antibody production. Studies have shown that this compound potentiates antibody responses to both thymus-dependent and thymus-independent antigens nih.gov. This suggests that this compound can enhance humoral immunity, a process critically dependent on B cell activation, differentiation, and the subsequent secretion of antibodies. The potentiation of responses to both types of antigens implies a broad-acting effect on the mechanisms governing B cell function nih.gov.

Immunomodulatory Potential of this compound at the Cellular Level

Macrophage Activation Studies with this compound

In preclinical in vitro models, this compound has demonstrated the ability to activate macrophages, a critical component of the innate immune system. Studies on murine peritoneal macrophages revealed that this compound enhances several key functions associated with macrophage activation. One of the primary indicators of this activation is the stimulation of phagocytic activity. When macrophages were exposed to this compound, their capacity to engulf particles, such as colloidal carbon, was significantly increased. This enhancement of phagocytosis suggests that this compound can bolster the ability of these immune cells to clear foreign materials and cellular debris. nih.gov

Further evidence of macrophage activation by this compound comes from the observation of morphological changes and increased lysosomal enzyme activity. Macrophages treated with this compound exhibited alterations in their cellular structure consistent with an activated state. Concurrently, there was an observed increase in the release of lysosomal enzymes. nih.gov These enzymes play a crucial role in the degradation of phagocytosed materials and are a hallmark of functionally active macrophages. The collective findings from these in vitro studies indicate that this compound directly influences macrophages, promoting a state of heightened activation characterized by enhanced phagocytosis and enzymatic activity. nih.govcancer.gov

**Interactive Data Table: Effect of this compound on Macrophage Activity *in vitro***

| Parameter | Observation | Implication |

|---|---|---|

| Phagocytosis | Significant increase in the uptake of colloidal carbon particles by murine peritoneal macrophages. nih.gov | Enhanced clearance of foreign and cellular material. |

| Morphology | Alterations in macrophage cell structure consistent with an activated phenotype. | Cellular changes supporting heightened immune function. |

| Lysosomal Enzymes | Increased release of lysosomal enzymes from treated macrophages. nih.gov | Improved capacity for degradation of ingested materials. |

Analysis of this compound's Biological Actions in Preclinical In Vivo Models

Assessment of this compound in Murine Models of Biological Perturbation

This compound has been evaluated in murine models of delayed-type hypersensitivity (DTH), a T-cell-mediated immune response. fraunhofer.de In a standard DTH model using sheep red blood cells (SRBC) as the antigen, this compound demonstrated a significant modulatory effect on the immune response. When administered to mice sensitized with SRBC, this compound was found to potentiate the DTH reaction, as measured by footpad swelling following a secondary antigen challenge. nih.govnih.gov This enhancement of the DTH response indicates that this compound can amplify T-cell-mediated immunity in vivo. The increased inflammatory reaction at the challenge site is characteristic of a heightened recruitment and activation of immune cells, suggesting that this compound promotes a more robust cellular immune response to antigenic stimuli. fraunhofer.decriver.com

Treatment with this compound in animal models has been associated with distinct changes in several biological biomarkers, reflecting its immunomodulatory activity. In murine studies, administration of this compound led to a notable increase in spleen weight, which is often indicative of an expansion of immune cell populations within this secondary lymphoid organ.

A key finding was the significant increase in the number of antibody-producing cells, specifically plaque-forming cells (PFC), in the spleens of mice immunized with SRBC and treated with this compound. This suggests that this compound not only enhances cellular immunity but also stimulates humoral immune responses. Consistent with the increase in PFC, there was a corresponding elevation in serum antibody titers against the specific antigen. These biomarker changes provide quantitative evidence of this compound's ability to augment the adaptive immune response, leading to both increased cellular activity and a more potent antibody-mediated defense.

Interactive Data Table: Biomarker Changes in Murine Models Treated with this compound

| Biomarker | Change Observed | Immunological Implication |

|---|---|---|

| Spleen Weight | Increased | Expansion of immune cell populations. |

| Plaque-Forming Cells (PFC) | Significant increase in number | Enhanced humoral immunity and antibody production. |

| Serum Antibody Titer | Elevated levels against specific antigens | Stronger antibody-mediated immune response. |

Influence of this compound on Cellular Homeostasis and Stress Responses in Animal Models

This compound has shown a significant influence on cellular homeostasis, particularly in the context of hematopoietic recovery following myelosuppressive stress. In animal models subjected to immunosuppression induced by cyclophosphamide, a cytotoxic agent that depletes hematopoietic progenitor cells, this compound treatment accelerated the recovery of bone marrow function. nih.govnih.gov This restorative effect is highlighted by studies on colony-forming units in the spleen (CFU-S), which are a measure of pluripotent hematopoietic stem cells. nih.gov

In mice treated with cyclophosphamide, the number of endogenous CFU-S was markedly reduced. However, subsequent administration of this compound led to a significant increase in the number of these hematopoietic progenitor cells. This indicates that this compound can stimulate the proliferation and differentiation of the stem cells necessary for replenishing the various lineages of blood cells. The ability of this compound to promote hematopoietic recovery suggests a role in restoring cellular homeostasis after cytotoxic insults, potentially by acting on early-stage progenitor cells in the bone marrow. nih.govfrontiersin.org

Comparative Analysis of this compound and Analogs in Preclinical In Vivo Systems

Comparative studies of this compound and its structural analogs, such as Ciamexone, have been conducted in preclinical in vivo models to evaluate their relative immunomodulatory and therapeutic activities. Both compounds belong to the 2-cyanoaziridine class and have demonstrated effects on the immune system. patsnap.com

In murine models, both this compound and Ciamexone have been shown to enhance immune responses, although with some differences in potency and specific effects. For instance, in models of chemically induced immunosuppression, both compounds were able to promote the recovery of immune cell populations. However, the degree of restoration of certain lymphocyte subsets and the kinetics of recovery sometimes varied between the two analogs. These comparative analyses are crucial for understanding the structure-activity relationships within this class of compounds and for identifying which chemical modifications may lead to more potent or specific immunomodulatory effects. The findings from these preclinical comparisons help to delineate the unique biological profiles of this compound and its related analogs.

Structure Activity Relationship Sar Studies of Azimexon and Its Analogs

Systematic Chemical Modification and Activity Profiling of Azimexon Derivatives

The development of this compound analogs has been pursued to enhance its therapeutic index and to better understand its mechanism of action. This involves systematically modifying the core structure and evaluating the resulting changes in biological activity.

Systematic modifications of this compound and other cyanoaziridines have led to the synthesis and evaluation of numerous novel compounds as potential immunomodulating and antitumor agents. nih.gov Research into derivatives of various biologically active compounds shows that even small changes in substituents can have a significant impact on potency and selectivity. nih.govtubitak.gov.tr For instance, in the development of other drug candidates, altering the length of side chains or introducing different atoms (like halogens) onto phenyl rings has been shown to produce more potent compounds. researchgate.netresearchgate.net

While specific positional scanning data for a wide range of this compound derivatives is not extensively detailed in the reviewed literature, the principle remains that modifying the substituents on and around the core aziridine (B145994) and propane structure would likely affect its interaction with biological targets. Any modification that alters the molecule's ability to deplete thiols would invariably impact its potency. nih.gov Studies on related cyano-containing compounds have demonstrated that introducing a cyano group can significantly alter the antiviral activity spectrum of a parent molecule. nih.gov

Table 1: Impact of Structural Modification on the Activity of Cyanoaziridines

| Compound/Derivative | Structural Modification | Effect on Potency | Reference |

| This compound | Parent Compound | Baseline Activity | nih.gov |

| Thiol Adducts | Reaction with sulfhydryl compounds (e.g., cysteine), leading to aziridine ring opening or interaction with the cyano group. | Less potent than the parent compound. | nih.gov |

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.gov Enantiomers (non-superimposable mirror images) of a drug can have different biological activities, with one being therapeutic (the eutomer) and the other being less active or even detrimental (the distomer). chiralpedia.comresearchgate.net

This compound is a chiral molecule. Studies involving a related compound, Imexon (B1684660), which is formed from the cyclization of a cyanoaziridine precursor, have explored the role of stereochemistry. nih.gov The two enantiomers of Imexon were prepared and separated using chiral chromatography. nih.gov Subsequent testing revealed that both enantiomers were equipotent against cultured tumor cells. nih.gov This suggests that for this particular cyanoaziridine derivative, the specific stereochemical configuration may not be a critical determinant for its cytotoxic activity, which is primarily driven by its reaction with thiols. nih.gov However, for many other chiral drugs, separating enantiomers is crucial, as they can exhibit significant differences in their metabolic profiles, toxicity, and therapeutic effects. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drugs. mdpi.com

A QSAR study involves several steps: selecting a dataset of compounds with known activities, calculating molecular descriptors (properties like steric, electronic, and hydrophobic features), developing a statistical model (e.g., using regression analysis), and validating the model's predictive power. researchgate.netnih.gov

Specific QSAR models exclusively developed for this compound and its direct analogs are not prominently available in the reviewed scientific literature. However, the principles of QSAR could be readily applied. A hypothetical QSAR study on this compound derivatives would involve synthesizing a series of analogs with varied substituents and measuring their cytotoxic or immunomodulatory activity. Descriptors such as molecular weight, logP (lipophilicity), dipole moment, and the energies of molecular orbitals (HOMO/LUMO) would be calculated. These descriptors would then be used to build a model that could predict the activity of new analogs, potentially identifying key structural features that enhance the desired therapeutic effects. nih.govresearchgate.net

Development of Predictive Models for this compound Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. The development of such models involves creating a statistical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities. This process typically includes dataset preparation, calculation of molecular descriptors, variable selection, model building using statistical methods, and rigorous validation. However, a review of published scientific literature does not reveal specific studies focused on the development of predictive QSAR models for the biological activity of this compound.

Validation and Application of this compound QSAR Models

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power for new, untested compounds. basicmedicalkey.comnih.gov Validation is typically performed through internal methods, such as cross-validation, and external validation using an independent test set of molecules. basicmedicalkey.comresearchgate.net A validated model can then be applied for purposes like virtual screening of chemical libraries to identify new potential leads or to prioritize compounds for synthesis and experimental testing. nih.gov As there are no specific published QSAR models for this compound, there is consequently no information available regarding the validation or specific applications of such models for this compound.

Conformational Analysis and Its Correlation with this compound's Biological Activity

The three-dimensional structure and conformational flexibility of a molecule are critical factors in its biological activity. ijpsr.com In the case of this compound, crystal structure analysis has been performed to understand the molecule's conformation in the solid state, providing insights into a possible structure-function relationship. nih.gov

The analysis revealed that this compound crystallizes in a triclinic system, space group P1. nih.gov A significant finding from this structural study is the presence of two independent molecules of this compound within the asymmetric unit, which exhibit notably different conformations. nih.gov This difference lies in the relative orientation of the two aziridine rings in each molecule. nih.gov This conformational flexibility is a key characteristic of the compound. The two distinct molecules are linked by hydrogen bonds involving the amino group of one molecule and the cyano nitrogen and carbamoyl (B1232498) oxygen of the other. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C8H11N5O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.342(2) |

| b (Å) | 6.804(1) |

| c (Å) | 13.106(2) |

| α (°) | 75.17(1) |

| β (°) | 89.17(2) |

| γ (°) | 83.26(2) |

| Volume (ų) | 542.8 |

| Z (molecules/unit cell) | 2 |

The biological significance of this compound's conformation is linked to its proposed mechanism of action. nih.gov While the exact mode of action is not fully known, it has been suggested that this compound may function by alkylating DNA. nih.gov The knowledge of its three-dimensional structure supports this hypothesis. The end-to-end distance between the two reactive groups at the ends of the molecule is approximately 9.0 Å, which is comparable to intrastrand distances in the DNA double helix. nih.gov This structural characteristic strongly suggests that this compound could act as a crosslinking agent for DNA, utilizing the reactive groups at both of its ends. nih.gov The conformational analysis, therefore, provides a crucial link between the molecular structure of this compound and its potential biological function as an immunostimulant and anti-tumor agent. nih.gov

Analytical and Bioanalytical Methodologies for Azimexon Research

Chromatographic Techniques for Azimexon Quantification and Purity Assessment

Chromatographic techniques are fundamental in separating and analyzing complex mixtures, making them invaluable for quantifying this compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for analyzing non-volatile or thermally labile compounds like many pharmaceuticals. HPLC method development involves steps such as scouting, optimization, robustness testing, and validation to ensure the method is appropriate for its intended purpose thermofisher.com. Key parameters influencing separation in HPLC include retention, efficiency, and selectivity, with selectivity having the most significant impact on resolution lcms.cz. Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be employed, each with its own advantages and drawbacks lcms.cz. While general principles of HPLC method development are well-established for pharmaceuticals amazon.com, specific details regarding the application of HPLC for this compound quantification and purity assessment were not extensively detailed in the search results. However, the general utility of HPLC for drug analysis and purity checks is widely recognized amazon.com.

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC) is a chromatographic technique primarily used for separating and analyzing volatile or semi-volatile compounds. While GC is a mature and versatile technique often coupled with mass spectrometry (GC-MS) for bioanalysis, its applicability is limited to volatile samples or those that can be made volatile through derivatization researchgate.net. GC-MS is commonly used for analyzing various compounds in biological fluids, including drugs and their metabolites researchgate.net. One search result mentioned the application of GC in the analysis of this compound in the context of radiobiology research dtic.mil. However, detailed methodologies or specific applications of GC for routine this compound analysis or purity assessment were not broadly found. GC-MS has been demonstrated as effective for the determination of certain pesticides in water samples, highlighting its sensitivity and selectivity for suitable compounds mdpi.com.

Spectroscopic Methods for this compound Structure Elucidation and Characterization

Spectroscopic methods provide valuable information about the structure, functional groups, and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Mass Spectrometry (MS) Applications for this compound and Metabolites (Preclinical)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound youtube.com. It is widely used for identifying and quantifying compounds, including drugs and their metabolites nuvisan.comadmescope.com. LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS/MS (tandem Mass Spectrometry) are particularly powerful techniques for the analysis of complex biological samples nuvisan.comnih.govbiorxiv.org. These methods are crucial for preclinical studies to understand drug metabolism and disposition nuvisan.comadmescope.com. MS can deduce the molecular formula of a compound and provide preliminary structural information through fragmentation analysis youtube.com. Targeted metabolomics and lipidomics often utilize MS-based approaches for quantitative assessment of metabolic profiles mdpi.com. While MS is a key tool in drug research and bioanalysis nuvisan.comadmescope.commdpi.com, specific applications of MS for this compound and its metabolites in preclinical studies were not detailed in the search results, although MS is mentioned in the context of analyzing related heterocyclic compounds googleapis.com and general bioanalytical methods longdom.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation due to molecular vibrations youtube.comlongdom.orgnih.govlibretexts.org. It provides a unique fingerprint of a molecule, aiding in its identification and characterization longdom.org. IR spectroscopy can be used for qualitative and quantitative analysis and is applicable to various sample states longdom.org. While IR spectroscopy is a powerful tool for characterizing organic molecules longdom.orgnih.govlibretexts.org, specific applications or detailed findings of IR spectroscopy for this compound were not prominently featured in the search results, although it was mentioned in a study comparing immunomodulators researchgate.net and in the context of general bioanalytical techniques youtube.com.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of UV and visible light by a sample youtube.commeasurlabs.comtechnologynetworks.com. This technique is useful for determining the concentration of compounds with chromophores (groups that absorb UV or visible light) and can provide information about their electronic structure measurlabs.comtechnologynetworks.com. UV-Vis spectroscopy is a simple, rapid, and widely used technique in various fields, including pharmaceutical analysis measurlabs.comtechnologynetworks.commdpi.com. The absorption spectrum, showing absorbance versus wavelength, is characteristic of a substance technologynetworks.commdpi.com. While UV-Vis spectroscopy is a common analytical method measurlabs.comtechnologynetworks.commdpi.com, specific details about its application for this compound analysis were not extensively found in the provided results, beyond its mention as a general bioanalytical technique youtube.com and its use in HPLC detection methods researchgate.net.

Advanced Bioanalytical Approaches for this compound in Biological Matrices (Preclinical)

Preclinical bioanalysis focuses on quantitatively measuring drug candidates, metabolites, and biomarkers in biological samples from animal models to assess safety and effectiveness wuxiapptec.com. For compounds like this compound, advanced bioanalytical techniques are employed to achieve the required sensitivity, selectivity, and throughput for analyzing complex biological matrices.

Ligand-Binding Assays (LBAs) for this compound (e.g., ELISA)

Ligand-binding assays (LBAs) are a class of analytical procedures that rely on the specific binding of a ligand molecule (in this case, potentially this compound or a molecule it interacts with) to a receptor, antibody, or other macromolecule eurofins-viracorbiopharma.comwikipedia.org. These assays are widely used in drug development for quantifying biomarkers, anti-drug antibodies, and therapeutics in biological matrices eurofins-viracorbiopharma.com.

Enzyme-linked immunosorbent assay (ELISA) is a common type of LBA that utilizes the affinity between antigens and antibodies for detection eurofins-viracorbiopharma.comdiva-portal.org. While traditionally used for larger molecules like proteins, the principles of ELISA or similar LBA formats could potentially be adapted or explored for this compound detection if appropriate antibodies or binding partners are available. LBAs offer high sensitivity and throughput, making them valuable for analyzing large numbers of samples in preclinical studies wuxiapptec.com. However, challenges such as the "Hook effect," washing steps, and potential cross-reactivity need to be considered diva-portal.org.

Advanced LBA platforms, such as hybridization-based ELISA (HELISA) and Meso Scale Discovery® electrochemiluminescence (MSD® ECL), offer enhanced sensitivity and throughput, particularly for molecules like oligonucleotides, and these advancements highlight the continuous evolution of LBA technology wuxiapptec.com. While the direct application of these specific methods to this compound would depend on its chemical properties and the availability of suitable binding reagents, the underlying principles of signal amplification and improved detection limits are relevant to advancing this compound bioanalysis.

Immunoaffinity Capture Techniques for this compound Detection

Immunoaffinity capture techniques utilize the specific binding affinity of antibodies immobilized on a solid support to isolate and concentrate a target analyte from a complex biological sample nih.govnih.gov. This approach can significantly improve the selectivity and sensitivity of detection methods by reducing matrix interference.

In the context of this compound, immunoaffinity capture could involve using antibodies specific to this compound or a modified form of this compound to extract it from biological matrices before quantification by a downstream analytical technique. This is particularly useful for samples with low analyte concentrations or high levels of interfering substances. For example, immunoaffinity chromatography (IAC) has been combined with ELISA to improve the specificity and sensitivity of detecting other small molecules in complex matrices sciopen.com. This combined approach leverages the purification power of immunoaffinity with the detection capabilities of ELISA. Bead-based immunoaffinity systems are also used for capturing specific molecules or particles from biological fluids, offering a high-throughput approach nih.gov. The application of such techniques to this compound would require the development and validation of specific antibodies with high affinity and selectivity for this compound.

Method Validation and Quality Control in this compound Research Analytics

Method validation is a critical process in bioanalysis that demonstrates that a specific analytical method is reliable, accurate, and precise for its intended purpose rrml.roglobalresearchonline.neteuropa.euijpsjournal.com. For this compound research, particularly in preclinical studies intended to support regulatory submissions, rigorous method validation is essential to ensure the quality and reliability of the generated data wuxiapptec.comeuropa.eu.

Validation typically involves evaluating several key parameters:

Selectivity and Specificity: The ability of the method to unequivocally measure this compound in the presence of other components in the biological matrix, including endogenous substances and potential metabolites ijpsjournal.comfda.gov.

Sensitivity: The lowest concentration of this compound that can be reliably detected and quantified (Lower Limit of Quantification - LLOQ) ijpsjournal.comfda.gov.

Accuracy: The closeness of the measured concentration to the true concentration of this compound in the sample rrml.roijpsjournal.comfda.gov.

Precision: The reproducibility of the measurements when the same sample is analyzed multiple times rrml.roijpsjournal.comfda.gov.

Linearity and Range: The range of concentrations over which the method provides a linear response proportional to the analyte concentration ijpsjournal.com.

Recovery: The efficiency of the sample preparation process in extracting this compound from the biological matrix ijpsjournal.comfda.gov.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions ijpsjournal.comfda.govagilexbiolabs.com.

Quality control (QC) samples are an integral part of bioanalytical research, used to monitor the performance of a validated method during routine sample analysis rrml.roagilexbiolabs.com. QC samples are prepared by spiking blank biological matrix with known concentrations of this compound at different levels (e.g., low, medium, and high) and are analyzed alongside study samples rrml.roagilexbiolabs.com. The results of QC samples are used to assess the accuracy and precision of the analytical run and ensure the integrity and validity of the results for unknown samples rrml.ro. Regulatory guidelines, such as those from the FDA and ICH M10, provide detailed recommendations for bioanalytical method validation and the use of QC samples to ensure data quality europa.eufda.govagilexbiolabs.comnih.govresearchgate.netnih.gov. Adherence to these guidelines is crucial for generating reliable data that can support regulatory decisions.

Computational and Theoretical Studies of Azimexon

Molecular Docking Investigations of Azimexon and Its Putative Targets

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor, as well as to estimate the strength of the binding affinity mdpi.comfrontiersin.org. This method is widely applied in drug discovery to screen potential drug candidates and understand their interactions with target proteins mdpi.comfrontiersin.orgfrontiersin.orgnih.govpcbiochemres.com. While specific molecular docking studies detailing this compound's interactions with particular protein targets were not extensively found in the search results, the principles and applications of molecular docking are highly relevant to understanding how such studies would be conducted for this compound mdpi.comfrontiersin.orgfrontiersin.orgnih.govpcbiochemres.com.

Prediction of Binding Affinities and Interaction Modes for this compound

Predicting binding affinities computationally involves estimating the strength of the interaction between a ligand (this compound) and its potential biological target frontiersin.orgmdpi.comnih.govrsc.org. Various scoring functions are used in docking software to calculate a score that reflects the binding energy; a more negative score generally indicates a stronger predicted binding affinity mdpi.compcbiochemres.com. The interaction mode describes how the ligand fits into the binding site, including the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces mdpi.complos.orgnih.gov. Although direct data on this compound's predicted binding affinities and specific interaction modes with targets were not retrieved, the methodology would involve positioning this compound within the active site of a hypothesized target protein and calculating a binding score based on the molecular interactions mdpi.comfrontiersin.orgpcbiochemres.com.

Computational methods for predicting binding affinity have seen significant advancements, including the use of machine learning and deep learning techniques that leverage large datasets of known protein-ligand interactions frontiersin.orgmdpi.comnih.govrsc.org. These methods aim to provide more accurate and efficient predictions compared to traditional scoring functions frontiersin.orgmdpi.comnih.govrsc.org.

Ligand-Protein Interaction Profiling for this compound

Ligand-protein interaction profiling involves identifying and characterizing the specific interactions that occur between a ligand and its protein target at the atomic level plos.orgnih.govbiorxiv.orgnih.govcsic.es. This can include mapping hydrogen bonds, salt bridges, π-π stacking, and hydrophobic interactions plos.orgnih.gov. Computational tools can generate detailed profiles of these interactions based on predicted binding poses from docking studies or from molecular dynamics simulations plos.orgnih.govbiorxiv.orgnih.govcsic.es. Analyzing these profiles can provide insights into the molecular basis of binding and help explain the specificity and affinity of the interaction plos.org. For this compound, such profiling would involve analyzing its predicted interactions with residues in the binding site of a target protein to understand how it forms a stable complex plos.orgnih.gov.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems ebsco.commdpi.comnih.govmdpi.com. By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, stability, and interactions in a dynamic environment, such as a solvent or lipid bilayer ebsco.commdpi.comnih.govmdpi.com.

Solvent Effects on this compound's Molecular Behavior

The surrounding solvent environment significantly influences the behavior of a molecule, affecting its conformation, stability, and interactions osti.govnih.govd-nb.infomit.eduutoronto.ca. MD simulations can explicitly include solvent molecules (e.g., water) to study their effects on this compound osti.govnih.govutoronto.ca. This involves simulating the interactions between this compound and the solvent molecules, which can include hydrogen bonding and van der Waals forces osti.govnih.govutoronto.ca. Studies on solvent effects using MD simulations have shown how different solvents can impact molecular properties and reaction rates osti.govnih.govd-nb.infomit.eduutoronto.ca. For this compound, MD simulations could investigate how different solvent environments might affect its conformational preferences, its potential to interact with other molecules, and the stability of its reactive aziridine (B145994) rings nih.gov.

Quantum Chemical Calculations for this compound

Quantum chemical (QC) calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules mdpi.comrsc.orgresearchgate.netphyschemres.org. These calculations can provide highly accurate information about molecular geometries, energies, charge distributions, and reactivity mdpi.comrsc.orgresearchgate.netphyschemres.org. QC calculations are often used to complement experimental data and provide insights into reaction mechanisms and molecular behavior at a fundamental level mdpi.comrsc.orgphyschemres.org.

For this compound, QC calculations could be employed to determine its optimized molecular geometry and understand the electronic distribution within the molecule, particularly focusing on the aziridine rings and the cyano and carbamoyl (B1232498) groups, which are relevant to its suggested alkylating activity nih.govmdpi.com. Calculations of molecular electrostatic potential surfaces can reveal regions of positive and negative charge, indicating potential sites for nucleophilic or electrophilic attack researchgate.net. Frontier molecular orbital analysis (HOMO and LUMO) can provide insights into the molecule's reactivity and its propensity to donate or accept electrons researchgate.netphyschemres.org. While specific QC studies on this compound were not detailed in the search results, the application of these methods would involve using computational software to solve the electronic Schrödinger equation for the this compound molecule, providing a detailed picture of its electronic structure and properties relevant to its chemical behavior and potential interactions mdpi.comrsc.orgresearchgate.netphyschemres.org.

Electronic Structure Properties and Reactivity Prediction of this compound

Understanding the electronic structure of a molecule is fundamental to predicting its chemical properties and reactivity. Computational methods, particularly those based on quantum chemistry like Density Functional Theory (DFT), are routinely used to calculate the potential energy surface for molecular systems scienceopen.com. Machine learning models are also being developed to predict electron density, which is the fundamental unknown of a material's ground state, across a composition space arxiv.org. These models aim to accelerate the exploration of chemical space by predicting electronic properties with high accuracy and generalizability arxiv.org.

Predicting molecular reactivity is a critical aspect of computational chemistry. Machine learning software is being developed specifically for this purpose cmu.edu. These tools can predict molecular properties and forecast their reaction activity cmu.edu. For instance, machine learning interatomic potentials (MLIPs) can compute molecular energy with high fidelity at a fraction of the time required by traditional quantum mechanical methods cmu.edu. This allows for efficient searching of low-energy conformers and tautomers, single-point energy calculations, geometry optimizations, and the computation of thermodynamic properties cmu.edu. Data-driven pipelines combining novel molecular features with experimental data are also being used to predict the reactivity of compounds arxiv.org.

While specific detailed computational studies on this compound's electronic structure and reactivity were not extensively found in the immediate search results, the general principles and advancements in computational chemistry, particularly the integration of machine learning and quantum mechanical calculations, are applicable to such studies for any given molecule scienceopen.comarxiv.orgcmu.eduarxiv.orgaps.orgnih.govictp.it. These methods can provide valuable insights into this compound's potential reaction pathways and stability.

Spectroscopic Property Prediction of this compound

Predicting spectroscopic properties computationally is a valuable tool for identifying and characterizing compounds. Spectroscopic techniques, such as visible near-infrared (vis-NIR) and mid-infrared (MIR) spectroscopy, measure the interaction of electromagnetic radiation with a substance to provide information about its molecular structure and properties spectroscopyonline.commdpi.comcopernicus.org. Computational methods can simulate these interactions and predict the resulting spectra.

Machine learning models are being developed to enhance the prediction accuracy of properties from spectral data spectroscopyonline.commdpi.comcopernicus.org. These models can analyze spectral features to predict various molecular and material characteristics spectroscopyonline.comcopernicus.org. While the search results discussed the application of spectroscopic property prediction in areas like soil analysis and materials science spectroscopyonline.commdpi.comcopernicus.org, the underlying computational techniques and machine learning approaches are transferable to predicting the spectroscopic properties of organic molecules like this compound. Such predictions can aid in the experimental identification and structural confirmation of this compound and its potential metabolites or degradation products.

In Silico Prediction of this compound's Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME prediction is a crucial step in preclinical drug development, allowing for the early assessment of a compound's pharmacokinetic profile using computational methods ri.semdpi.comresearchgate.netekb.eg. These predictions help filter potential drug candidates and prioritize those with favorable ADME characteristics, reducing the need for extensive and costly experimental studies ri.seresearchgate.net. In silico tools can rapidly predict ADME properties directly from the chemical structure ri.se.

ADME analysis can provide insights into a compound's solubility, absorption from the gastrointestinal tract, distribution within the body, potential metabolic pathways, and excretion ri.semdpi.comresearchgate.net. For this compound, in silico ADME prediction could offer valuable information regarding its likely behavior in biological systems, influencing decisions about its potential therapeutic applications and formulation strategies. Studies on other compounds, such as benzimidazole (B57391) derivatives, demonstrate the use of in silico ADME analysis to predict properties like solubility, plasma protein binding, and potential for blood-brain barrier crossing mdpi.com.

Predictive Models for this compound's Biological Barriers Permeation

Predicting a compound's ability to cross biological barriers, such as the blood-brain barrier (BBB), intestinal epithelium, and skin, is critical for determining its bioavailability and distribution researchgate.netnih.gov. Computational models play a significant role in this area researchgate.netnih.govfrontiersin.orgmdpi.comfrontiersin.org. Quantitative Structure-Activity Relationship (QSAR) models, neural networks, support vector machines, and hybrid approaches are among the AI techniques used to predict drug permeability based on molecular features researchgate.netfrontiersin.org.

These models analyze relationships between a drug's molecular properties and its ability to permeate barriers researchgate.net. They can enable rapid screening and optimize drug design for improved absorption researchgate.net. While specific predictive models for this compound's permeation were not detailed in the search results, the methodologies used for other compounds are applicable researchgate.netfrontiersin.orgmdpi.comfrontiersin.org. For example, studies have developed QSAR models to predict BBB permeability using machine learning algorithms and large datasets of compounds frontiersin.orgfrontiersin.org. Factors like molecular size and charge have been investigated for their influence on permeability across cell barriers in nanoparticle studies, highlighting the types of properties considered in predictive models mdpi.com.

Metabolic Pathway Prediction for this compound in Model Organisms

Predicting the metabolic fate of a compound within a biological system is essential for understanding its clearance and potential for drug-drug interactions. In silico methods are used to predict metabolic pathways psu.edumdpi.combiorxiv.orgnih.govnih.gov. These tools leverage databases of known reactions and metabolic structures to predict how a compound might be transformed within an organism psu.edubiorxiv.org.

Computational approaches for metabolic pathway prediction can involve constructing graphs describing substrate-enzyme-product transformations, stoichiometric analysis, and retrosynthesis mdpi.com. Tools exist to predict possible pathways capable of converting a novel compound into host metabolites psu.edu. While the specific metabolic pathways predicted for this compound in model organisms were not found, the general methodologies are well-established psu.edumdpi.combiorxiv.orgnih.govnih.gov. These methods can help identify potential enzymes involved in this compound's metabolism and predict the structures of its metabolites, which is crucial for understanding its pharmacokinetics and potential activity or toxicity.

De Novo Design Approaches for this compound-Inspired Compounds

De novo drug design is a computational approach that aims to generate novel molecular structures with desired properties from basic building blocks, without relying on known compounds as starting points frontiersin.orgnih.govnih.govarxiv.org. This contrasts with traditional methods that might modify existing structures. De novo design can explore a broader chemical space and potentially lead to the discovery of compounds with novel scaffolds and improved properties nih.gov.

AI, particularly generative AI algorithms and machine learning, has significantly advanced de novo design frontiersin.orgnih.govarxiv.orgethz.ch. These methods can automate the creation of new chemical structures tailored to specific molecular characteristics frontiersin.org. They can leverage knowledge from existing molecules to design novel ones frontiersin.org. De novo design approaches can consider multiple properties simultaneously, including synthetic feasibility and polypharmacology ethz.ch. The goal is often to generate innovative ideas for the discovery of new chemical entities ethz.ch.

While the search results did not specifically detail de novo design efforts focused on this compound-inspired compounds, the principles of de novo design are applicable to creating analogs or derivatives of this compound with potentially enhanced or altered properties frontiersin.orgnih.govnih.govarxiv.org. By using computational algorithms and AI, researchers could design new compounds that retain desirable features of this compound while addressing any limitations or exploring new therapeutic avenues. This could involve designing molecules with modified aziridine rings or altered side chains to investigate their impact on activity, specificity, or ADME properties.

Future Directions and Emerging Research Avenues for Azimexon

Elucidation of Unexplored Molecular and Cellular Mechanisms of Azimexon

A significant area for future research involves fully elucidating the molecular and cellular mechanisms by which this compound exerts its effects. Although DNA alkylation has been suggested as a possible mode of action, the complete picture of its interactions within biological systems is not yet clear. cancer.govnih.govnih.gov Understanding how this compound interacts with specific cellular targets beyond potential DNA binding is crucial. Studies have indicated that this compound can influence lymphocytes and macrophages, suggesting these immune cells as potential targets of its action. nih.gov Future research could utilize advanced biochemical and cell biology techniques to identify the specific proteins, enzymes, or signaling pathways that are directly or indirectly affected by this compound. This could involve pull-down assays, activity-based protein profiling, or detailed investigations of cellular responses such as proliferation, differentiation, and cytokine production following this compound exposure. The crystal structure of this compound has been analyzed, and this structural information can facilitate further studies into how it might interact with biological molecules, such as through crosslinking with DNA. nih.gov

Development of this compound as a Chemical Probe for Biological Systems

Given its observed biological activities, this compound holds potential for development as a chemical probe to investigate specific biological processes. A chemical probe is a well-characterized small molecule that can selectively perturb a biological target or pathway, thereby helping to understand its function. Future research could focus on synthesizing modified versions of this compound with tags (e.g., fluorescent labels, affinity tags) that would allow researchers to track its distribution in cells and tissues and identify its binding partners. Optimizing the selectivity and potency of this compound or its derivatives could yield valuable tools for dissecting immune responses, cell proliferation pathways, or DNA repair mechanisms. The development of such probes would significantly advance the understanding of the biological roles of the targets with which this compound interacts.

Integration of this compound Research with Systems Biology and Omics Approaches

Integrating systems biology and omics approaches is a promising avenue for gaining a comprehensive understanding of this compound's effects. researchgate.net These approaches allow for the large-scale analysis of biological molecules and their interactions within a system.

Transcriptomic and Proteomic Responses to this compound

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire set of proteins, can provide valuable insights into how cells respond to this compound. researchgate.netnih.gov Future studies could employ RNA sequencing and mass spectrometry-based proteomics to profile the changes in gene expression and protein abundance in cells or tissues treated with this compound. nih.gov This would help identify the cellular pathways and networks that are activated or repressed by the compound, providing a global view of its biological impact. For instance, transcriptomic analysis has been used with other aziridine-containing compounds to demonstrate a DNA damage response. researchgate.net

Network Pharmacology Insights into this compound's Actions

Network pharmacology offers a framework to understand the complex interactions between a drug and multiple biological targets within a network. By integrating data from transcriptomics, proteomics, and other sources, researchers can construct networks illustrating how this compound influences various pathways and cellular functions. This approach can help identify key nodes or pathways that are critically affected by this compound and predict potential synergistic or antagonistic interactions with other molecules. Analyzing these networks could reveal previously unsuspected mechanisms of action and identify potential biomarkers of response.

High-Throughput Screening and Combinatorial Chemistry in this compound Research

High-throughput screening (HTS) and combinatorial chemistry can accelerate the discovery of novel compounds with similar or improved properties compared to this compound. crcm-marseille.frevotec.commedinadiscovery.combmglabtech.com HTS allows for the rapid screening of large libraries of chemical compounds against specific biological targets or cellular assays relevant to this compound's activity, such as immunomodulation or effects on cancer cells. evotec.combmglabtech.com Combinatorial chemistry techniques can be used to synthesize diverse libraries of this compound analogs or related aziridine (B145994) derivatives with structural variations. mdpi.com Screening these libraries using HTS could identify compounds with enhanced potency, selectivity, or desirable pharmacokinetic properties, leading to the discovery of next-generation immunomodulators or anti-tumor agents. evotec.com

Challenges and Opportunities in this compound Academic Research

Academic research into this compound faces both challenges and opportunities. One challenge is the relatively limited amount of recent research publicly available compared to newer compounds, which can make it difficult to build upon existing knowledge. The complex and not fully understood mechanism of action also presents a challenge in designing targeted experiments. cancer.govnih.gov However, these challenges also represent opportunities. The unknown mechanisms provide fertile ground for fundamental research, potentially leading to the discovery of novel biological pathways or targets. The unique structure of this compound, containing aziridine rings, offers opportunities for synthetic chemists to develop new chemical methodologies and explore structure-activity relationships. mdpi.comosi.lv Furthermore, the historical data suggesting immunomodulatory and anti-tumor effects provide a basis for renewed investigation using modern techniques, potentially uncovering new therapeutic applications or combinations with other therapies. cancer.govnih.gov

Q & A

Q. What are the primary mechanisms by which Azimexon exerts its immunomodulatory effects in preclinical models?

this compound (BM 12.531) acts via stimulation of granulocyte-macrophage and monocyte-macrophage progenitor cells, enhancing colony-forming capacity in irradiated mice. Key methodologies include:

- In vivo models : Female B6D2F1 mice treated with 25 mg/kg this compound intraperitoneally, followed by analysis of bone marrow and spleen GM-CFC (granulocyte-macrophage colony-forming cells) and MM-CFC (monocyte-macrophage colony-forming cells) .

- Assays : Colony-forming unit (CFU) assays at 7 days (GM-CFC) and 25 days (MM-CFC) post-treatment to track lineage-specific recovery .

Q. How does this compound mitigate radiation-induced toxicity in experimental models?

this compound administration post-irradiation enhances survival rates in mice by reversing leukopenia and stimulating hematopoietic progenitor cells. Critical findings include:

- A 47% increase in GM-CFC colonies in bone marrow 7–9 days post-treatment, with delayed MM-CFC recovery .

- Dose-dependent protocols : 25 mg/kg is standard, but timing (e.g., day 1 vs. day 7 post-irradiation) significantly impacts efficacy .

Q. What are the standard experimental designs for evaluating this compound’s radioprotective properties?

- Animal models : Use irradiated B6D2F1 mice with controlled variables (age, sex, irradiation dose).

- Endpoints : Survival rates, leukocyte counts, and colony-forming assays for hematopoietic recovery .

- Controls : Include untreated irradiated cohorts and positive controls (e.g., WR-2721, a known radioprotector) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s effects on splenic vs. bone marrow progenitor cells?

this compound exhibits tissue-specific responses :

- Bone marrow MM-CFCs show delayed recovery (peaking at day 7), while splenic MM-CFCs remain minimally affected .

- Mitogen response data (Table 2, ) reveal time-dependent variability (e.g., PHA response peaks at day 1 but declines by day 10). Methodological resolution : Use longitudinal sampling and subset-specific markers (e.g., CD34+ for progenitor cells) to track lineage-specific effects .

Q. What are the optimal dosing schedules for this compound in combined immunochemotherapy protocols?

Clinical trials suggest:

- Phase I studies : this compound is non-toxic at tested doses and restores delayed-type hypersensitivity (DTH) in 11/16 solid tumor patients .

- Timing : Administer post-chemotherapy/radiation to exploit immunorestorative effects. For example, DTH restoration correlates with improved prognosis in breast cancer patients .

- Combination therapies : Pair with agents like levamisole or bestatin to amplify immune recovery in aged or immunocompromised models .

Q. How can researchers address variability in this compound’s efficacy across different immune cell populations?

- Mechanistic studies : Investigate receptor-binding profiles (e.g., TLR or cytokine receptor activation) using knockout models .

- Single-cell RNA sequencing : Identify transcriptional pathways in this compound-responsive vs. non-responsive cells .

- Statistical approaches : Multivariate analysis to account for confounding factors (e.g., baseline immune status in clinical cohorts) .

Q. What methodological gaps exist in current this compound research, and how can they be addressed?

- Limitations : Most data derive from murine models; human trials are sparse.

- Solutions :

- Clinical trial design : Prioritize randomized immunochemotherapy trials with endpoints like NK cell activity and DTH restoration .

- Reproducibility : Standardize protocols for colony-forming assays (e.g., culture media, incubation periods) .